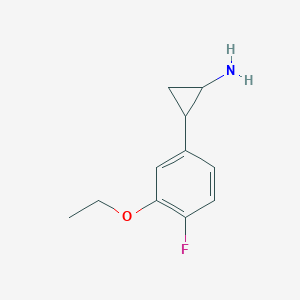

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H15FNO It is a cyclopropane derivative that features an ethoxy and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method involves the reaction of 3-ethoxy-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are critical factors in ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound has similar structural features but with two fluorine atoms instead of one ethoxy group.

2-(3-Ethoxy-4-chlorophenyl)cyclopropan-1-amine: Similar structure with a chlorine atom replacing the fluorine atom.

Uniqueness

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its reactivity and interaction with biological targets. This combination of functional groups can provide distinct properties compared to other similar compounds.

Biological Activity

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine, also known as (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and drug development. The following sections will detail its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C11H14FNO. Its structure features an ethoxy group and a fluorophenyl moiety attached to a cyclopropane ring, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C11H14FNO |

| Molecular Weight | 195.24 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound is believed to modulate the activity of specific receptors and enzymes, influencing pathways related to inflammation, cognition, and cancer.

Key Mechanisms:

- Phosphodiesterase Inhibition : The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4D, which plays a crucial role in inflammatory responses and cognitive functions. Inhibiting PDE4D can lead to reduced levels of pro-inflammatory cytokines such as IL-4 and TNF-α .

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cell cycle proteins and promoting apoptosis .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it showed promising results against MDA-MB-231 breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

In Vivo Studies

Animal studies have further elucidated its potential therapeutic effects. In models of lung inflammation, the compound exhibited a reduction in inflammatory markers and improved respiratory function, suggesting its utility in treating conditions like asthma .

Case Studies

Case Study 1: Lung Inflammation

A study investigated the effects of this compound in a mouse model of allergen-induced lung inflammation. The results indicated significant inhibition of inflammatory mediators such as IL-5 and eotaxin-2, highlighting its potential in respiratory diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of the compound against various tumor cell lines. The findings revealed that it selectively induced cytotoxicity in cancer cells while sparing normal human keratinocytes, suggesting a favorable therapeutic index for potential cancer treatments .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses unique properties due to its specific stereochemistry and functional groups.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 20.8 | PDE4D inhibition |

| Rolipram | 10 | PDE4D inhibition |

| Cilomilast | 15 | PDE4D inhibition |

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H14FNO/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3 |

InChI Key |

UNMOZWVGBVZHOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CC2N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.